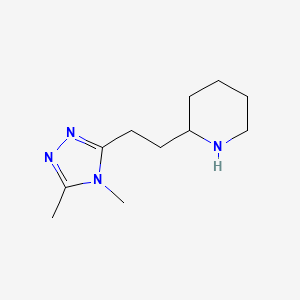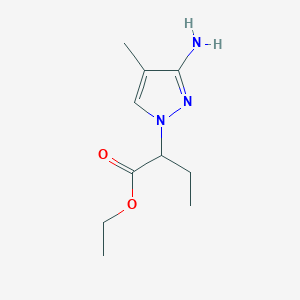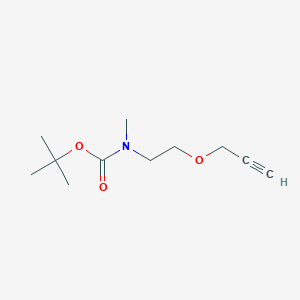
2-(2-(4,5-Dimethyl-4h-1,2,4-triazol-3-yl)ethyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(4,5-Dimethyl-4h-1,2,4-triazol-3-yl)ethyl)piperidine is an organic compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocycles containing three nitrogen atoms and two carbon atoms.
Preparation Methods
The synthesis of 2-(2-(4,5-Dimethyl-4h-1,2,4-triazol-3-yl)ethyl)piperidine can be achieved through several routes. One common method involves the reaction of 3,5-dimethyl-1,2,4-triazole with an appropriate piperidine derivative under specific conditions . Industrial production methods often involve optimizing these reactions to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
2-(2-(4,5-Dimethyl-4h-1,2,4-triazol-3-yl)ethyl)piperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
2-(2-(4,5-Dimethyl-4h-1,2,4-triazol-3-yl)ethyl)piperidine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Industry: It is employed in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-(4,5-Dimethyl-4h-1,2,4-triazol-3-yl)ethyl)piperidine involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of metabolic pathways .
Comparison with Similar Compounds
Similar compounds to 2-(2-(4,5-Dimethyl-4h-1,2,4-triazol-3-yl)ethyl)piperidine include other triazole derivatives such as:
- 1,2,4-Triazole
- 3,5-Dimethyl-1,2,4-triazole
- 1,2,3-Triazole
These compounds share the triazole ring structure but differ in their substituents and overall molecular architecture. The unique combination of the triazole ring with the piperidine moiety in this compound contributes to its distinct chemical and biological properties .
Properties
Molecular Formula |
C11H20N4 |
|---|---|
Molecular Weight |
208.30 g/mol |
IUPAC Name |
2-[2-(4,5-dimethyl-1,2,4-triazol-3-yl)ethyl]piperidine |
InChI |
InChI=1S/C11H20N4/c1-9-13-14-11(15(9)2)7-6-10-5-3-4-8-12-10/h10,12H,3-8H2,1-2H3 |
InChI Key |
AQQJOPSEWUDSQP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(N1C)CCC2CCCCN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Tert-butyl 3-{3-formylbicyclo[1.1.1]pentan-1-yl}pyrrolidine-1-carboxylate](/img/structure/B15303496.png)






![Octahydropyrano[2,3-c]pyrrole hydrochloride](/img/structure/B15303559.png)
